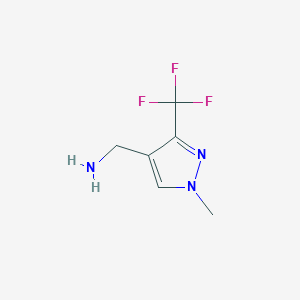
7-Methyl-6-nitro-1H-indazole
Overview
Description
7-Methyl-6-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . This compound can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines, which have activities at α1- and α2-adrenoceptors .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with a nitro group (-NO2) attached to the 6th carbon and a methyl group (-CH3) attached to the 7th carbon . The molecular weight of this compound is 177.16 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of 1H-indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Pharmacological Importance
Indazoles, including 7-Methyl-6-nitro-1H-indazole, are nitrogen-containing heterocyclic compounds. These compounds have garnered significant interest due to their wide array of biological activities, leading to the development of novel indazole-based therapeutic agents. Indazole derivatives exhibit promising anti-cancer and anti-inflammatory activities. They are also applied in managing disorders involving protein kinases, neurodegeneration, and more. The specific mechanisms of action of these compounds can lead to new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Medicinal Application
Indazole derivatives, like this compound, are involved in various medicinal applications. They exhibit a broad range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. These attributes underscore their significance in drug development and highlight their versatile therapeutic potential (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthetic and Catalytic Applications
Indazole derivatives are also pivotal in organic synthesis and catalysis. They are recognized for their role in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Their involvement in medicinal applications is notable, particularly as potential compounds with anticancer, antibacterial, and anti-inflammatory activities. This underlines the heterocyclic N-oxide motif's role in advanced chemistry and drug development investigations (Li et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-6-nitro-1H-indazole are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of the nitric oxide synthases . This results in a decrease in the production of nitric oxide, leading to various downstream effects.
Biochemical Pathways
The inhibition of nitric oxide synthases by this compound affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of cancer, the inhibition of nitric oxide production could potentially slow down tumor growth .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause genetic defects and cancer. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using personal protective equipment as required .
Future Directions
Recent literature has summarized the latest strategies for the synthesis of 1H- and 2H-indazoles . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . This suggests that there is ongoing research into the synthesis and potential applications of indazole derivatives, including 7-Methyl-6-nitro-1H-indazole.
Biochemical Analysis
Biochemical Properties
7-Methyl-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a crucial signaling molecule in various physiological processes . The interaction between this compound and nitric oxide synthase is characterized by the inhibition of the enzyme’s activity, thereby reducing the production of nitric oxide . This inhibition can have various downstream effects on cellular signaling and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, derivatives of indazole, including this compound, have been shown to exhibit antiproliferative activity . This compound can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell division and proliferation . Additionally, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as nitric oxide synthase, by binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its reaction, leading to a decrease in the production of nitric oxide . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in a loss of activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can also be influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
properties
IUPAC Name |
7-methyl-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCFVZVZBXQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711871 | |
| Record name | 7-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208457-81-2 | |
| Record name | 7-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



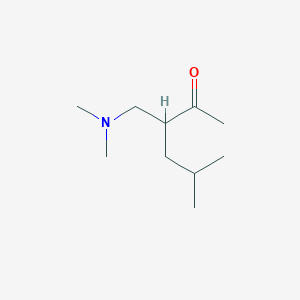
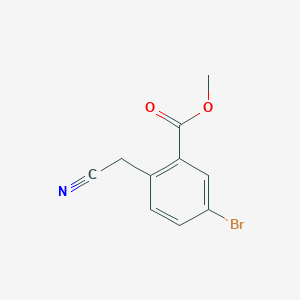

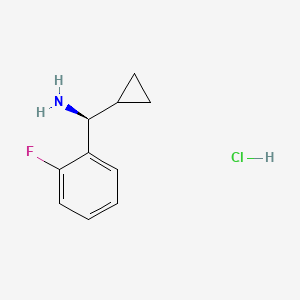


![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
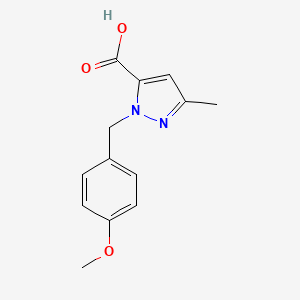
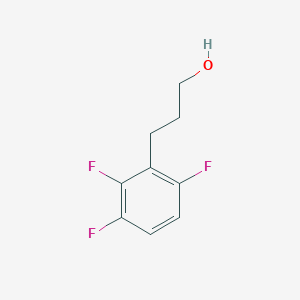
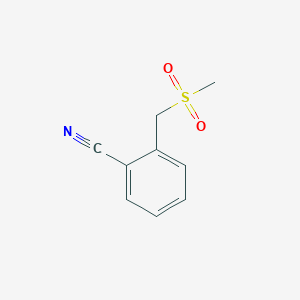
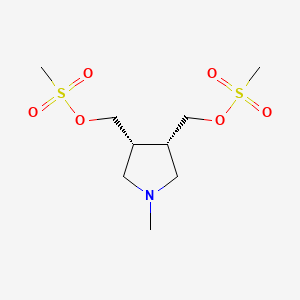
![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)
